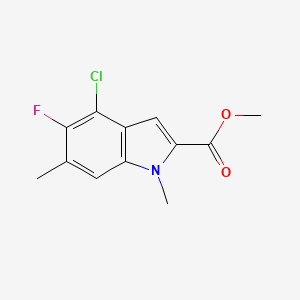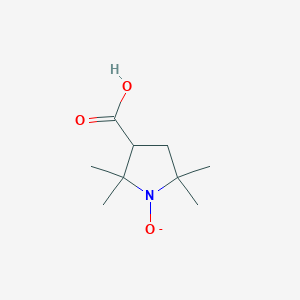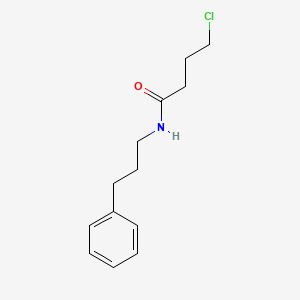
4-chloro-N-(3-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-phenylpropyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its structural complexity, which includes a phenylpropyl group and a chlorine atom attached to the butanamide backbone.
Preparation Methods
The synthesis of 4-chloro-N-(3-phenylpropyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(3-phenylpropyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in biochemical studies to investigate the interactions between amides and biological molecules, such as proteins and enzymes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the phenylpropyl group may interact with hydrophobic regions of proteins, further modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(3-phenylpropyl)butanamide can be compared with other similar compounds, such as:
4-chloro-N-(2-phenylethyl)butanamide: This compound has a similar structure but with a shorter phenylethyl group. The difference in chain length can affect the compound’s reactivity and interactions with biological targets.
4-chloro-N-(3-phenylpropyl)acetamide: This compound has an acetamide group instead of a butanamide group. The difference in the carbon chain length can influence the compound’s physical and chemical properties.
N-(4-chlorophenyl)butanamide: This compound has a chlorophenyl group instead of a phenylpropyl group. The presence of the chlorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-chloro-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c14-10-4-9-13(16)15-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |
InChI Key |
PCARIYULNFNRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



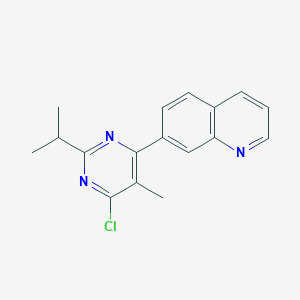


![ethyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride](/img/structure/B13894789.png)
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
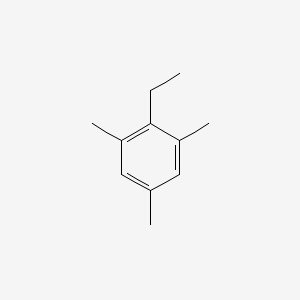
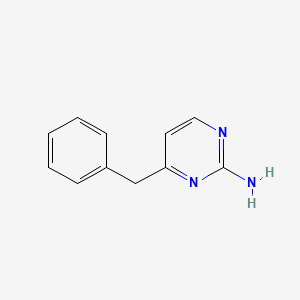
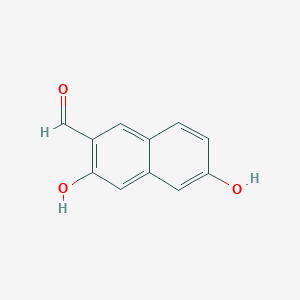
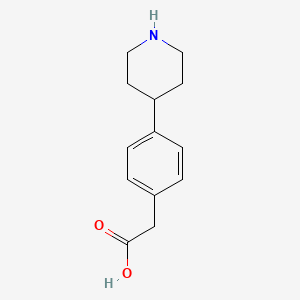
![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
